![molecular formula C8H18Cl2N2 B3253648 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride CAS No. 2253108-14-2](/img/structure/B3253648.png)
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Descripción general
Descripción
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with the CAS Number: 2253108-14-2 and a linear formula of C8H18Cl2N2 . It is also known by the MDL number: MFCD30802434 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is represented by the formula C8H18Cl2N2 . The molecular weight of this compound is 213.15 . The SMILES representation of this compound is CN1CCC12CCNCC2. [H]Cl. [H]Cl .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Methyl-Substituted Spirocyclic Systems : The compound is used in synthesizing methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, crucial in pharmaceuticals. These systems offer two differentiated sites for further functionalization, a key aspect in drug development (Smith et al., 2016).
Radioprotective Agent : A derivative, 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, was evaluated as a potential radioprotective agent against lethal doses of X-radiation in mice (Shapiro, Tansy & Elkin, 1968).
Enhanced Synthesis Methods : Improved synthesis methods for diazaspiro[4.4] nonane from malononitrile demonstrate its potential for more efficient and higher-yield production (Ji Zhiqin, 2004).
Biological and Medicinal Applications
Antitubercular Agents : Benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane showed excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential in tuberculosis treatment (Wang et al., 2020).
Antibacterial and Antifungal Activity : Isoxazolyl derivatives of diazaspiro[4.4]nonane exhibited significant biological activity against standard strains, suggesting their potential in treating bacterial and fungal infections (Rajanarendar et al., 2010).
Inhibiting Osteoclast Activities : Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus were designed to target osteoclast activity and prevent bone loss in mice, showcasing a new approach to treating osteoporosis (Mounier et al., 2020).
Propiedades
IUPAC Name |
1-methyl-1,7-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-7-4-8(10)2-5-9-6-3-8;;/h9H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHNODCPXKALSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




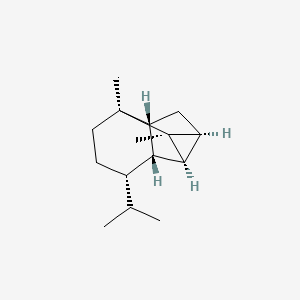
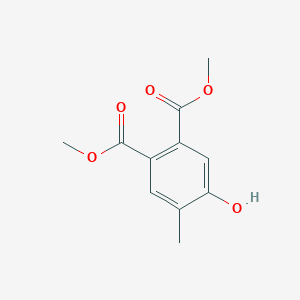
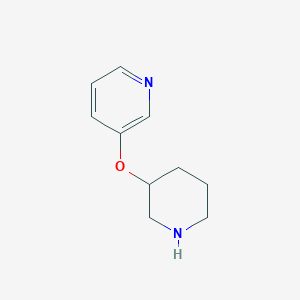

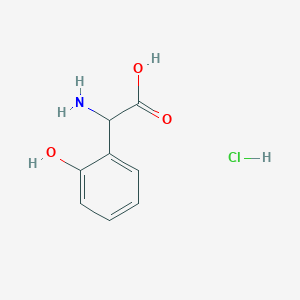
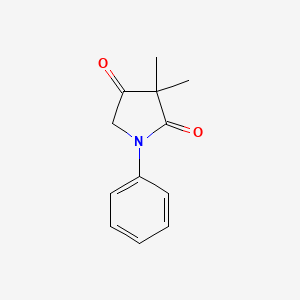
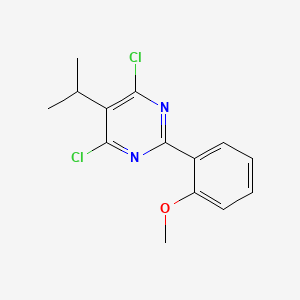
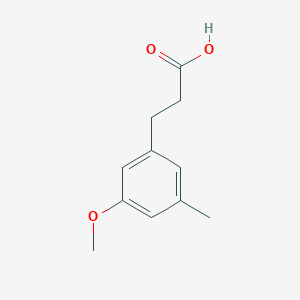
![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3253642.png)
![2,5-Diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B3253650.png)
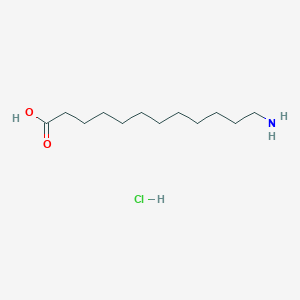
![2-(Methylthio)benzo[cd]indole](/img/structure/B3253673.png)
![(1S,3R,6S,8R,11S,15S,16R)-N,7,7,12,16-Pentamethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine](/img/structure/B3253674.png)